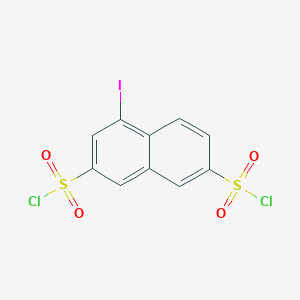
2,7-Naphthalenedisulfonyl dichloride, 4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonyl dichloride, 4-iodo-: is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two sulfonyl chloride groups and an iodine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- typically involves the sulfonation of naphthalene followed by chlorination and iodination. The general steps are as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonic acid groups are then converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl chloride groups in 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The iodine atom can be reduced to form the corresponding naphthalene derivative without the iodine substituent.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of functional materials with specific properties such as conductivity and fluorescence.
Biology and Medicine:
Bioconjugation: Employed in the modification of biomolecules for labeling and detection purposes.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Polymer Chemistry: Used in the synthesis of sulfonated polymers with applications in ion exchange resins and membranes.
Dye and Pigment Industry: Utilized in the production of dyes and pigments with specific color properties.
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The iodine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
1,5-Naphthalenedisulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 1 and 5 positions.
4,4’-Methylenebis(benzenesulfonyl chloride): Contains two benzenesulfonyl chloride groups linked by a methylene bridge.
Biphenyl-4,4’-disulfonyl chloride: Features two sulfonyl chloride groups on a biphenyl scaffold.
Propriétés
Numéro CAS |
652156-94-0 |
|---|---|
Formule moléculaire |
C10H5Cl2IO4S2 |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
4-iodonaphthalene-2,7-disulfonyl chloride |
InChI |
InChI=1S/C10H5Cl2IO4S2/c11-18(14,15)7-1-2-9-6(3-7)4-8(5-10(9)13)19(12,16)17/h1-5H |
Clé InChI |
ITZWGJVRYORKDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


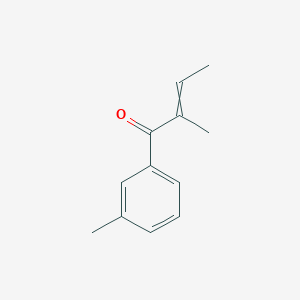
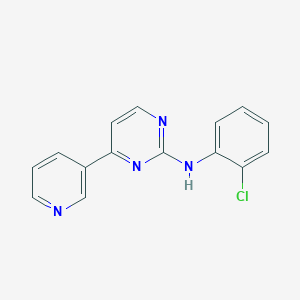

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
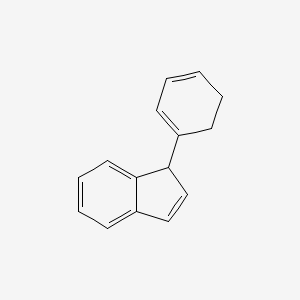
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
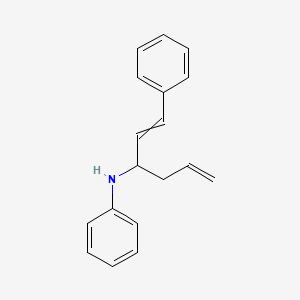
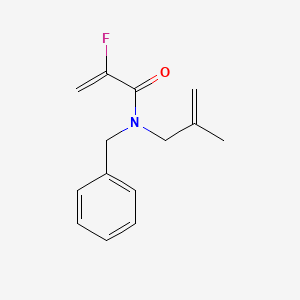
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
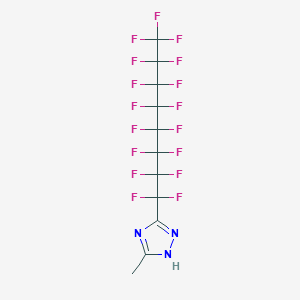
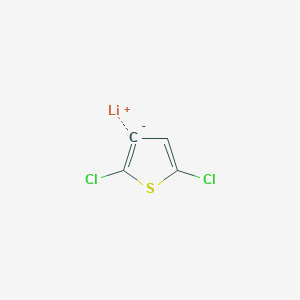
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
